2-[3-Methoxy-4-(methylsulfanyl)phenyl]acetonitrile
Overview
Description
2-[3-Methoxy-4-(methylsulfanyl)phenyl]acetonitrile is an organic compound with the molecular formula C10H11NOS It is characterized by the presence of a methoxy group, a methylsulfanyl group, and a nitrile group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Methoxy-4-(methylsulfanyl)phenyl]acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxy-4-(methylsulfanyl)benzaldehyde.
Formation of Acetonitrile Group: The aldehyde group is converted to an acetonitrile group through a reaction with a suitable reagent like sodium cyanide (NaCN) in the presence of a catalyst.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reagents and solvents.
Continuous Flow Systems: Implementing continuous flow systems to improve efficiency and yield.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-Methoxy-4-(methylsulfanyl)phenyl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-Methoxy-4-(methylsulfanyl)phenyl]acetonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-Methoxy-4-(methylsulfanyl)phenyl]acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
2-[3-Methoxy-4-(methylsulfanyl)phenyl]ethanol: Similar structure but with an ethanol group instead of a nitrile group.
2-[3-Methoxy-4-(methylsulfanyl)phenyl]acetic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
2-[3-Methoxy-4-(methylsulfanyl)phenyl]acetaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
Properties
IUPAC Name |
2-(3-methoxy-4-methylsulfanylphenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c1-12-9-7-8(5-6-11)3-4-10(9)13-2/h3-4,7H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCSOZRXSWSKQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC#N)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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